![molecular formula C13H19NO3 B1332721 [(金刚烷-1-羰基)-氨基]-乙酸 CAS No. 21241-41-8](/img/structure/B1332721.png)

[(金刚烷-1-羰基)-氨基]-乙酸

描述

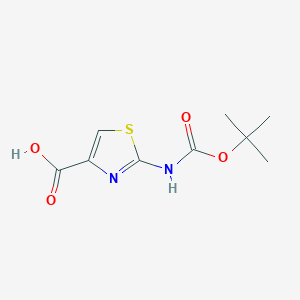

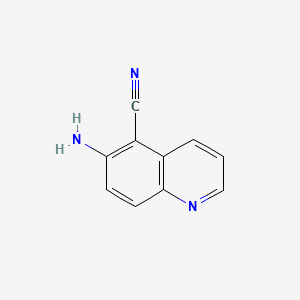

“[(Adamantane-1-carbonyl)-amino]-acetic acid” is a compound with the molecular formula C13H19NO3 . It is a derivative of adamantane, a tricyclic cage compound . The adamantane moiety is the structural backbone of numerous compounds and its discovery launched a new field of chemistry studying the approaches to the synthesis as well as the physicochemical and biological properties of organic polyhedral compounds with practical application in the pharmaceutical industry .

Synthesis Analysis

The synthesis of adamantane derivatives has been studied extensively. For example, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea was synthesized by the reaction of freshly prepared adamantane-1-carbonyl chloride from corresponding acid with ammonium thiocyanate in a 1:1 M ratio in dry acetone .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) . The structure of the compound can be established by elemental analyses, FTIR, 1H, 13C NMR and mass spectroscopy .

Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, 1-Adamantanecarboxylic acid undergoes complexation reactions with cyclohexaamylose .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

科学研究应用

Nanoparticle Synthesis Stabilizer

Adamantane derivatives have been utilized as stabilizers in the synthesis of monodisperse, highly crystalline nanoparticles. Specifically, they are used in creating CoPt3 nanoparticles and porous platinum nanoparticles, which have potential applications in catalysis and materials science .

Optoelectronic Materials Development

These compounds serve as additives in polycondensation reactions to yield conjugated polymers. These polymers are investigated for their potential use as optoelectronic materials due to their unique electronic properties .

Organic Synthesis

Adamantane derivatives are extensively researched for their applications in organic synthesis. They are known for producing 1,3-disubstituted adamantane derivatives in high yield, which are valuable intermediates in various chemical syntheses .

Structural Insights into Steric Strain

Research on adamantane-substituted amines provides insights into the effects of bulkiness and steric strain on the out-of-planarity of amide bonds. This has implications for understanding the kinetics and thermodynamics of amide bond rotation, which is crucial in the design of molecular machines and dynamic chemical systems .

Targeted Drug Delivery Systems

Adamantane has been explored as an anchor in the lipid bilayer of liposomes for targeted drug delivery and surface recognition. This application is promising for developing novel adamantane-based structures and self-assembled supramolecular systems for chemical investigations and therapeutic interventions .

Acetic Acid Production and Applications

While not directly related to “[(Adamantane-1-carbonyl)-amino]-acetic acid”, acetic acid itself has versatile applications, including process intensification and catalysis with an emphasis on process sustainability . This could suggest potential research avenues for the compound .

作用机制

Target of Action

Similar adamantane derivatives have been found to interact with camphor 5-monooxygenase . This enzyme plays a role in the oxidation of camphor, a terpenoid, in Pseudomonas putida .

Mode of Action

This structure allows them to fit into various biological pockets, influencing the function of their target molecules .

Biochemical Pathways

The interaction with camphor 5-monooxygenase suggests potential involvement in terpenoid metabolism .

Pharmacokinetics

The compound’s molecular weight of 237295 and its physical state as a solid can provide some insights. These properties may influence its solubility, absorption rate, and distribution within the body.

Result of Action

The interaction with camphor 5-monooxygenase suggests it may influence the metabolism of terpenoids .

未来方向

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of adamantane derivatives.

属性

IUPAC Name |

2-(adamantane-1-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11(16)7-14-12(17)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCTZJMAHLGRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364219 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Adamantane-1-carbonyl)-amino]-acetic acid | |

CAS RN |

21241-41-8 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)